Allatostatin IV trifluoroacetate
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Overview
Description
Allatostatin IV TFA (123338-13-6 free base) is an octapeptide amine that belongs to the allatostatin family, which is a group of peptides found in insects. These peptides either inhibit (allatostatins) or stimulate (allatotropins) the synthesis of juvenile hormone, a crucial hormone in insect development .
Preparation Methods
The synthesis of Allatostatin IV TFA involves peptide synthesis techniques. The compound is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
Allatostatin IV TFA can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure, potentially altering its biological activity.
Reduction: This reaction can reduce disulfide bonds within the peptide, affecting its stability and function.
Scientific Research Applications
Allatostatin IV TFA has several scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: It is used to investigate the regulation of juvenile hormone synthesis in insects, providing insights into insect development and physiology.
Mechanism of Action
Allatostatin IV TFA exerts its effects by binding to specific receptors on the surface of insect cells, leading to the inhibition or stimulation of juvenile hormone synthesis. The molecular targets include receptors that are part of the G-protein coupled receptor family, which activate intracellular signaling pathways that regulate hormone synthesis .
Comparison with Similar Compounds
Allatostatin IV TFA is unique among allatostatins due to its specific amino acid sequence and its ability to regulate juvenile hormone synthesis. Similar compounds include other allatostatins and allatotropins, which also regulate juvenile hormone synthesis but may have different amino acid sequences and biological activities .
Properties
Molecular Formula |
C47H69F3N12O14 |
---|---|
Molecular Weight |
1083.1 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H68N12O12.C2HF3O2/c1-24(2)17-31(38(47)63)52-36(60)22-51-40(65)33(19-26-9-6-5-7-10-26)55-44(69)35(23-58)57-43(68)34(20-27-12-14-28(59)15-13-27)56-42(67)32(18-25(3)4)54-41(66)30(11-8-16-50-45(48)49)53-39(64)29(46)21-37(61)62;3-2(4,5)1(6)7/h5-7,9-10,12-15,24-25,29-35,58-59H,8,11,16-23,46H2,1-4H3,(H2,47,63)(H,51,65)(H,52,60)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)(H,61,62)(H4,48,49,50);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-;/m0./s1 |
InChI Key |
PKRCFUKAELCMER-NHJGMUSQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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